molecular formula C10H13NOS B3363159 2-(Propan-2-yloxy)benzene-1-carbothioamide CAS No. 1017031-17-2

2-(Propan-2-yloxy)benzene-1-carbothioamide

Cat. No.: B3363159
CAS No.: 1017031-17-2
M. Wt: 195.28 g/mol
InChI Key: QFVSGYWXUZTOSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Established Synthetic Pathways for Aromatic Carbothioamides

The synthesis of aromatic carbothioamides can be broadly categorized into three primary approaches: thionation reactions, routes involving isothiocyanates, and multi-component reactions.

One of the most direct and widely employed methods for synthesizing thioamides is the thionation of their corresponding carboxamide analogues. This transformation involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent. beilstein-journals.orgnih.govorganic-chemistry.org

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and versatile thionating agent often preferred for its efficacy and selectivity. beilstein-journals.orgnih.gov The reaction typically proceeds by heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). beilstein-journals.orgchemspider.com While effective, a notable drawback is the formation of phosphorus-containing byproducts that can complicate purification. beilstein-journals.org Recent advancements have focused on developing chromatography-free workup procedures to mitigate this issue. beilstein-journals.org

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation. nih.govorganic-chemistry.org It is often used in solvents like pyridine (B92270) or dioxane at elevated temperatures. nih.gov Alumina-supported P₄S₁₀ has been shown to be an effective alternative, sometimes offering advantages in terms of simplified workup procedures. nih.gov

Alternatively, aromatic nitriles can serve as precursors to carbothioamides. The reaction of a nitrile with a source of hydrogen sulfide, often generated in situ, can yield the desired primary thioamide. Reagents such as thioacetic acid in the presence of a base or phosphorus pentasulfide can facilitate this conversion. nih.gov

Table 1: Common Thionating Agents for Carboxamide to Carbothioamide Conversion

ReagentTypical SolventsTypical ConditionsKey AdvantagesKey Disadvantages
Lawesson's ReagentToluene, THF, DioxaneRefluxMild, high yieldsByproduct removal can be challenging
Phosphorus Pentasulfide (P₄S₁₀)Pyridine, Toluene, DioxaneRefluxReadily available, potentHarsh conditions, potential for side reactions
Ammonium Phosphorodithioate--Efficient, easy to handleLess common than other reagents

This table presents generalized information based on established chemical literature.

The reaction between an isothiocyanate and an amine or an organometallic reagent is a fundamental method for constructing N-substituted thioamides. For the synthesis of primary thioamides like 2-(propan-2-yloxy)benzene-1-carbothioamide, this route is less direct but can be adapted. For instance, the reaction of a suitable organometallic reagent (e.g., a Grignard or organolithium reagent) derived from 2-isopropoxybenzene with a protected isothiocyanic acid equivalent could potentially lead to the target compound after deprotection. More commonly, this pathway is utilized for the synthesis of N-substituted carbothioamides, where an isothiocyanate reacts with a primary or secondary amine. pg.edu.pl

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single step. nih.gov The Willgerodt-Kindler reaction is a classic example applicable to the synthesis of thioamides. organic-chemistry.orgwikipedia.orgmsu.edusynarchive.com This reaction typically involves an aryl alkyl ketone, an amine (often a secondary amine like morpholine), and elemental sulfur. The reaction proceeds through the migration of the carbonyl group to the end of the alkyl chain and its conversion to a thioamide. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a potential starting material would be 2-isopropoxybenzaldehyde, which would react with an amine and sulfur. organic-chemistry.org

The Ugi and Passerini reactions are other powerful MCRs that can be adapted to produce thioamides. nih.govnih.govscispace.com In a modified Ugi reaction, a thiocarboxylic acid can be used as the acidic component, reacting with an aldehyde, an amine, and an isocyanide to form an α-acylaminothioamide derivative. nih.gov

Synthesis Protocols for this compound

The primary precursor for the most direct synthetic routes is 2-(propan-2-yloxy)benzoic acid. This compound can be synthesized via the Williamson ether synthesis, starting from salicylic (B10762653) acid (2-hydroxybenzoic acid) and 2-propyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate.

Once 2-(propan-2-yloxy)benzoic acid is obtained, it can be converted into its more reactive derivatives, namely the corresponding carboxamide or nitrile.

Synthesis of 2-(Propan-2-yloxy)benzamide: The benzoic acid can be converted to the acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(propan-2-yloxy)benzoyl chloride is then reacted with ammonia (B1221849) or an ammonia equivalent to furnish 2-(propan-2-yloxy)benzamide. Alternatively, direct amidation of the carboxylic acid can be achieved using various coupling agents.

Synthesis of 2-(Propan-2-yloxy)benzonitrile: The conversion of the primary amide, 2-(propan-2-yloxy)benzamide, to the corresponding nitrile can be accomplished using a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride.

The final step in the most probable synthetic sequence is the thionation of 2-(propan-2-yloxy)benzamide.

Route 1: Thionation of 2-(Propan-2-yloxy)benzamide

A plausible and efficient method involves the reaction of 2-(propan-2-yloxy)benzamide with Lawesson's reagent. The reaction would likely be carried out in a high-boiling inert solvent.

Table 2: Proposed Reaction Conditions for the Thionation of 2-(Propan-2-yloxy)benzamide

ParameterProposed ConditionRationale
Thionating AgentLawesson's ReagentKnown for its mildness and high yields in similar transformations. beilstein-journals.orgnih.gov
SolventToluene or DioxaneInert solvents with appropriate boiling points for the reaction. chemspider.com
TemperatureReflux (approx. 110 °C for Toluene)Sufficient energy to overcome the activation barrier of the reaction. rsc.org
Reaction Time2-24 hoursMonitored by Thin Layer Chromatography (TLC) for completion. chemspider.com
Work-upAqueous wash followed by extraction and column chromatographyTo remove byproducts and isolate the pure thioamide. chemspider.com

The yield for such a reaction, based on analogous transformations reported in the literature, can be expected to be in the range of 70-95%. Optimization would involve adjusting the stoichiometry of Lawesson's reagent, the reaction time, and the purification method to maximize the yield and purity of the final product.

Route 2: From 2-(Propan-2-yloxy)benzonitrile

Another viable route starts from 2-(propan-2-yloxy)benzonitrile. The nitrile can be converted to the thioamide by reaction with a sulfur source.

Table 3: Proposed Reaction Conditions for the Conversion of 2-(Propan-2-yloxy)benzonitrile to the Thioamide

ParameterProposed ConditionRationale
ReagentSodium hydrosulfide (B80085) (NaSH) or H₂S gasDirect source of sulfur for the thioamidation of nitriles.
SolventPyridine or EthanolSolvents that can facilitate the reaction and dissolve the reactants.
TemperatureRoom temperature to gentle heatingConditions can vary depending on the reactivity of the nitrile.
Reaction TimeSeveral hours to overnightMonitored by analytical techniques for completion.

Yields for this type of reaction can be more variable but are often moderate to good.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yloxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c1-7(2)12-9-6-4-3-5-8(9)10(11)13/h3-7H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVSGYWXUZTOSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Derivatization Chemistry of 2-(Propan-2-yloxy)benzene-1-carbothioamide

The thioamide functional group is a versatile building block for further chemical transformations, allowing for functionalization at multiple sites within the molecule.

The thioamide moiety possesses both nucleophilic (nitrogen and sulfur) and electrophilic (thiocarbonyl carbon) character. The sulfur atom, being a soft nucleophile, can be readily alkylated with alkyl halides to form thioimidate intermediates. These intermediates are valuable for further transformations, such as conversion into esters or other carbonyl derivatives. thieme-connect.com

The nitrogen atom can also be functionalized. For instance, a direct transamidation of primary or secondary thioamides can be achieved through a site-selective N-tert-butoxycarbonyl activation. This process destabilizes the thioamide's resonance, facilitating a nucleophilic attack by another amine to form a new thioamide. nih.govresearchgate.net This method allows for the introduction of various substituents onto the nitrogen atom, expanding the molecular diversity.

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents. The 2-isopropoxy group is an activating, ortho-, para-directing group due to its electron-donating resonance effect. Conversely, the carbothioamide group (-CSNH₂) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

In cases of competing directing effects, the powerful activating nature of the alkoxy group typically dominates the regioselectivity. Therefore, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur primarily at the positions para (position 5) and ortho (position 3) to the isopropoxy group. The steric hindrance from the adjacent isopropoxy and carbothioamide groups might slightly disfavor substitution at position 3, potentially leading to a preference for the C-5 position. The use of shape-selective catalysts like zeolites can further enhance the regioselectivity, favoring the formation of the para-substituted product. cardiff.ac.ukresearchgate.net

The thioamide group is an excellent precursor for the synthesis of various sulfur- and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method where a thioamide reacts with an α-halocarbonyl compound. nih.gov By reacting this compound with various α-haloketones or α-haloesters, a range of 2,4- or 2,4,5-substituted thiazole derivatives bearing the 2-(propan-2-yloxy)phenyl moiety at the 2-position can be synthesized.

1,3,4-Thiadiazoles: 2-Amino-5-substituted-1,3,4-thiadiazoles can be synthesized through the cyclization of thiosemicarbazides or by the reaction of thioamides with hydrazine (B178648) derivatives under oxidative or acidic conditions. organic-chemistry.orgsbq.org.br For example, the reaction of this compound with an acylhydrazine in the presence of an acid catalyst can lead to the formation of a 2,5-disubstituted 1,3,4-thiadiazole. organic-chemistry.org Another route involves the reaction of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like polyphosphate ester (PPE). nih.govnih.gov

Pyrazolines: Pyrazolines, specifically 2-pyrazolines, are commonly synthesized via the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. When thiosemicarbazide (B42300) is used, it results in the formation of pyrazoline-1-carbothioamides. nih.govresearchgate.netacs.org While this route does not directly use this compound as a starting material, the resulting pyrazoline carbothioamide scaffold is a structural analogue and highlights a key synthetic application of the carbothioamide functional group in heterocyclic chemistry.

Table 2: Heterocyclic Scaffolds from Thioamide Precursors

Heterocycle General Reactants Reaction Type Resulting Scaffold
Thiazole Thioamide + α-Haloketone Hantzsch Synthesis 2-Aryl-4-substituted-thiazole nih.gov
1,3,4-Thiadiazole Thioamide + Acylhydrazine Acid-catalyzed cyclization 2,5-Disubstituted-1,3,4-thiadiazole organic-chemistry.org
1,3,4-Thiadiazole Thiosemicarbazide + Carboxylic Acid Cyclodehydration 2-Amino-5-substituted-1,3,4-thiadiazole nih.gov
Pyrazoline Chalcone + Thiosemicarbazide Cyclocondensation 5-Aryl-3-aryl-pyrazoline-1-carbothioamide nih.govacs.org

Reactivity Profiles and Mechanistic Investigations

Intrinsic Reactivity of the Carbothioamide Functional Group

The carbothioamide group (-CSNH₂) is a unique functional moiety, an isostere of the more common amide group, where a sulfur atom replaces the carbonyl oxygen. This substitution imparts distinct reactivity patterns. The carbon-sulfur double bond (C=S) is weaker and more polarizable than the carbon-oxygen double bond (C=O) in amides. nih.govcaltech.edu This inherent difference is central to the chemical behavior of thioamides.

The thiocarbonyl carbon of the carbothioamide group is electrophilic and thus susceptible to attack by nucleophiles. However, thioamides are generally more resistant to hydrolysis and nucleophilic addition than their amide counterparts. nih.gov This reduced reactivity is attributed to the greater nN→πC=S resonance stabilization in the thioamide group compared to the nN→πC=O resonance in amides. nih.gov

Despite this inherent stability, nucleophilic addition can be induced. The reaction typically proceeds through a tetrahedral intermediate. rsc.org Strong nucleophiles are often required, and the reaction can be facilitated by activating the thioamide group. For instance, N-acylation can destabilize the ground state of the thioamide, making the thiocarbonyl carbon more susceptible to nucleophilic attack. nih.govrsc.org The reaction of thioamides with various nucleophiles is a key step in the synthesis of many heterocyclic compounds. nih.govacs.org

Table 1: Comparison of General Reactivity: Amides vs. Thioamides

PropertyAmide (-CONH₂)Thioamide (-CSNH₂)Reference
Bond Energy (C=X)Higher (~170-175 kcal/mol)Lower (~115-130 kcal/mol) nih.govcaltech.edu
Reactivity to NucleophilesGenerally less reactiveMore resistant to hydrolysis but can be activated nih.govnih.gov
Reactivity to ElectrophilesAttack at oxygen is possible but less commonAttack at sulfur is a primary reaction pathway nih.govresearchgate.net
Acidity of α-protonsLess acidicMore acidic researchgate.net

The thioamide functional group possesses two primary sites for electrophilic attack: the sulfur atom and the nitrogen atom. Due to the high polarizability and the presence of lone pair electrons, the sulfur atom is a soft nucleophile and the preferred site for attack by soft electrophiles. researchgate.netuzh.chnih.gov Electrophilic addition at the sulfur atom is a common reactivity pattern for thioamides. nih.gov This can lead to the formation of various intermediates, such as thiocarbonyl ylides when reacting with carbenes, which can then undergo further cyclization reactions. uzh.ch

The nitrogen atom, bearing a lone pair, can also act as a nucleophile, particularly after deprotonation or when reacting with hard electrophiles. researchgate.net However, N-activation, for example through reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), can be a key step to modulate the thioamide's reactivity, often proceeding through an initial S-acylation followed by an S-to-N acyl transfer. rsc.org

Thioamides can exist in a tautomeric equilibrium between the thioamide (thione) form and the imidothiol (thiol) form. researchgate.netnih.gov In most cases, the thioamide form is the predominant and more stable tautomer. nih.gov However, the position of this equilibrium can be influenced by factors such as the solvent, pH, and the nature of the substituents. researchgate.netnih.gov

The imidothiol tautomer, although typically present in lower concentrations, can be a highly reactive species. The sulfur atom in the thiol form is a potent nucleophile, and its reactivity is harnessed in various synthetic transformations. nih.gov For instance, the deprotonated imidothiol (thiolate) is a stronger nucleophile than the corresponding nitrogen anion, making it kinetically favored in certain reactions. researchgate.netnih.gov This tautomerism is crucial for the biological activity of some thioamide-containing molecules and their ability to act as ligands for metal ions. nih.gov

Influence of the 2-(Propan-2-yloxy) Substituent on Reactivity

The presence of the isopropoxy group at the ortho position of the benzene (B151609) ring significantly modulates the intrinsic reactivity of the carbothioamide functional group through a combination of steric and electronic effects.

The "ortho effect" describes the unique influence of a substituent at the position adjacent to a reactive center on a benzene ring, an effect that is often different from what is observed with the same substituent at the meta or para positions. wikipedia.orgvedantu.com In the case of 2-(Propan-2-yloxy)benzene-1-carbothioamide, the bulky isopropoxy group exerts a significant steric effect. youtube.com

This steric hindrance can force the carbothioamide group to twist out of the plane of the benzene ring. wikipedia.orgwordpress.comcgchemistrysolutions.co.in This phenomenon, known as steric inhibition of resonance (SIR), would disrupt the π-conjugation between the aromatic ring and the thioamide moiety. Such a conformational change can have profound effects on reactivity:

It could potentially increase the electrophilicity of the thiocarbonyl carbon by reducing the electron-donating resonance from the phenyl ring.

It can sterically shield one face of the carbothioamide group, directing the approach of incoming reagents and influencing the stereochemical outcome of reactions.

Proximity effects could also enable intramolecular reactions, such as hydrogen bonding between the isopropoxy oxygen and the thioamide N-H, potentially influencing the tautomeric equilibrium or reaction mechanisms.

The isopropoxy group influences the reactivity of the molecule through two main mechanisms: steric hindrance and electronic effects.

Steric Hindrance: The isopropoxy group is sterically bulky. youtube.comnih.govcdnsciencepub.com This bulkiness can impede the approach of nucleophiles or electrophiles to the carbothioamide functional group. libretexts.org Attack at the thiocarbonyl carbon or the adjacent nitrogen and sulfur atoms might be slowed down compared to a less hindered para-substituted analogue. This steric shielding is a critical factor in determining reaction rates and can lead to different product distributions in competitive reactions. youtube.comyoutube.com

Electronic Modulation: The isopropoxy group has a dual electronic nature. libretexts.orgwikipedia.org

Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect increases the electron density on the aromatic ring, particularly at the ortho and para positions, making the ring more nucleophilic. youtube.com

Inductive Effect (-I): Oxygen is more electronegative than carbon, so it withdraws electron density from the benzene ring through the sigma bond. libretexts.orgwikipedia.org

Table 2: Summary of Substituent Effects of the 2-(Propan-2-yloxy) Group

EffectDescriptionPredicted Impact on ReactivityReference
Ortho-EffectSteric interaction forces the -CSNH₂ group out of the benzene ring's plane.Inhibits resonance with the ring; may increase electrophilicity of the thiocarbonyl carbon; directs reagent approach. wikipedia.orgwordpress.comcgchemistrysolutions.co.in
Steric HindranceThe bulky isopropoxy group physically blocks access to the reactive thioamide center.Decreases reaction rates for both nucleophilic and electrophilic attack at the thioamide group. youtube.comlibretexts.org
Electronic (Resonance, +M)Lone pairs on oxygen donate electron density to the aromatic ring.Increases nucleophilicity of the aromatic ring; may decrease electrophilicity of the thiocarbonyl carbon if conjugation is maintained. wikipedia.orgyoutube.com
Electronic (Inductive, -I)The electronegative oxygen withdraws electron density through the σ-bond.Slightly decreases electron density on the attached carbon, but this effect is generally weaker than resonance. libretexts.orgwikipedia.org

No Scientific Data Found for this compound

A comprehensive search of available scientific literature and chemical databases has yielded no specific information on the reactivity profiles or mechanistic investigations for the compound this compound.

Despite a thorough investigation for data pertaining to its cyclization reactions, transition states, intermediates, kinetics, and thermodynamics, no research findings, detailed mechanistic pathways, or associated data tables could be located for this specific molecule.

Consequently, the requested article detailing the reactivity and mechanistic aspects of this compound cannot be generated due to the absence of published scientific research on the subject. The inquiry into the specific chemical behavior of this compound appears to be in an area that has not yet been explored or documented in publicly accessible scientific literature.

Tautomerism and Conformational Analysis

Thioamide-Imidothiol Tautomerism of 2-(Propan-2-yloxy)benzene-1-carbothioamide

The thioamide functional group is capable of existing in two tautomeric forms: the thioamide (or thione) form and the imidothiol (or thiol) form. This equilibrium is a fundamental characteristic of thioamides and is influenced by various factors including substitution patterns and the surrounding environment. For this compound, the two tautomers are the primary thioamide form and its corresponding imidothiol isomer, (Z)-2-(propan-2-yloxy)benzenecarboximidothioic acid. Generally, for simple thioamides, the thione form is thermodynamically more stable and predominates in solution.

While specific spectroscopic data for this compound is not extensively reported in publicly accessible literature, the tautomeric forms of thioamides can be distinguished using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR spectroscopy is a powerful tool for observing the protons attached to nitrogen and sulfur. In the thioamide form, the N-H protons would appear as a broad signal, whereas the S-H proton of the imidothiol form would resonate at a different chemical shift, typically in the range of 3-4 ppm. 13C NMR can distinguish between the C=S carbon of the thione (typically resonating in the 190-210 ppm range) and the C=N carbon of the imidothiol.

Infrared (IR) Spectroscopy : The thioamide form exhibits a characteristic C=S stretching vibration, although this can be coupled with other vibrations and is often found in the 850-1250 cm-1 region. The N-H stretching vibrations would be observed around 3100-3300 cm-1. The imidothiol form would show a C=N stretching band around 1600-1650 cm-1 and the absence of the N-H stretch, replaced by a weak S-H stretching band around 2500-2600 cm-1.

Ultraviolet-Visible (UV-Vis) Spectroscopy : The electronic transitions in the two tautomers differ. The thioamide form typically shows a π → π* transition at shorter wavelengths and a lower intensity n → π* transition at longer wavelengths, characteristic of the C=S chromophore. The imidothiol form, with its different conjugated system, would exhibit a distinct absorption spectrum.

Spectroscopic Technique Thioamide (Thione) Form Signature Imidothiol (Thiol) Form Signature
1H NMRBroad N-H signalS-H signal (3-4 ppm)
13C NMRC=S signal (190-210 ppm)C=N signal
IR SpectroscopyC=S stretch (850-1250 cm-1), N-H stretch (3100-3300 cm-1)C=N stretch (1600-1650 cm-1), S-H stretch (2500-2600 cm-1)
UV-Vis Spectroscopyπ → π* and n → π* transitionsDistinct absorption spectrum

Quantum chemical calculations are instrumental in predicting the relative stabilities of tautomers. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the Gibbs free energies of the tautomers in both the gas phase and in solution, often using a polarizable continuum model (PCM) to simulate solvent effects.

For thioamides in general, computational studies consistently show that the thione tautomer is significantly more stable than the imidothiol tautomer in the gas phase. The energy difference is typically in the range of 8-15 kcal/mol. This preference is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the imidothiol form, and the greater stability of the N-H bond relative to the S-H bond.

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Solution - DMSO, kcal/mol)
Thioamide (Thione)0.0 (Reference)0.0 (Reference)
Imidothiol (Thiol)+10.5+8.2

Note: The data in this table is illustrative and based on typical computational results for similar aromatic thioamides.

The polarity of the solvent can influence the position of the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding. Generally, the thioamide form is more polar than the imidothiol form. Therefore, polar protic and aprotic solvents are expected to further stabilize the thioamide tautomer, shifting the equilibrium even more towards this form. Solvents that can act as both hydrogen bond donors and acceptors can interact with both the N-H and C=S groups of the thioamide, enhancing its stability. Conversely, nonpolar solvents would have a lesser effect on the equilibrium, but the inherent stability of the thioamide form would still make it the predominant species.

Conformational Landscape and Dynamics

The flexibility of this compound arises from the rotation around several single bonds, leading to a complex conformational landscape.

The key rotational isomers of this molecule are determined by the dihedral angles around the C(aryl)-C(thioamide) bond and the C(aryl)-O bond. The rotation around the C-N bond of the thioamide group is significantly hindered due to its partial double bond character, leading to distinct E and Z isomers. For primary thioamides, these are degenerate.

The orientation of the isopropoxy group relative to the thioamide group is a critical conformational feature. Steric hindrance between the bulky isopropoxy group and the thioamide group will likely favor conformations where these two groups are oriented away from each other. Computational modeling can predict the rotational barriers for these conformational changes. For aromatic amides and thioamides with ortho substituents, a non-planar arrangement between the aromatic ring and the amide/thioamide group is often the most stable conformation to alleviate steric strain.

Dihedral Angle Description Expected Low Energy Conformations
C(aryl)-C(thioamide)Rotation of the thioamide group relative to the benzene (B151609) ringNon-planar orientations to minimize steric clash with the ortho-isopropoxy group.
C(aryl)-ORotation of the isopropoxy groupOrientations that minimize interaction with the thioamide group.

The presence of the ortho-isopropoxy group introduces the possibility of intramolecular interactions that can stabilize certain conformations. An intramolecular hydrogen bond could potentially form between the N-H of the thioamide group and the oxygen atom of the isopropoxy group. This would result in a pseudo-six-membered ring structure. The strength of such a hydrogen bond would depend on the geometry of the conformation and the acidity of the N-H proton.

The existence and strength of such an intramolecular hydrogen bond can be investigated using spectroscopic methods, such as monitoring the N-H proton chemical shift in 1H NMR in a non-polar solvent, and by analyzing the N-H stretching frequency in the IR spectrum. Computational methods, such as Natural Bond Orbital (NBO) analysis, can also provide evidence for and quantify the strength of such interactions. These intramolecular forces play a significant role in dictating the preferred three-dimensional structure of the molecule.

Energy Barriers for Conformational Interconversion

The interconversion between different conformers of this compound is not without energetic cost. The energy required to move from one stable conformation to another via a transition state is known as the energy barrier or activation energy. These barriers are critical in determining the rate of interconversion at a given temperature.

A significant body of research on related ortho-substituted benzamides and thioamides has demonstrated that ortho-substitution markedly increases the rotational barriers around both the N–C(O) and C–C(O) bonds. This effect is attributed to steric repulsion between the ortho-substituent and the amide or thioamide group. For instance, computational studies on ortho-chloro substituted tertiary aromatic amides have shown a substantial increase in the rotational barriers around the N–C(O) bond (up to 6.7 kcal/mol) and a dramatic increase for the C–C(O) bond (up to 19.2 kcal/mol) nsf.govnih.gov.

Experimental techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for quantifying these energy barriers. By monitoring the changes in the NMR spectrum as a function of temperature, particularly the coalescence of signals from different conformers, the rate of interconversion and the corresponding activation energy can be determined nih.gov.

The following table summarizes representative calculated rotational energy barriers for related amide systems, offering an insight into the expected range for the title compound.

Rotational Barrier Data for Related Amide Systems
Compound Class Rotational Barrier (kcal/mol)
Ortho-chloro substituted tertiary aromatic amides (N-C(O) rotation)up to 6.7 nsf.govnih.gov
Ortho-chloro substituted tertiary aromatic amides (C-C(O) rotation)up to 19.2 nsf.govnih.gov
N-Benzhydrylformamide derivatives (Formyl group rotation)20–23 nih.gov

These values highlight the substantial energy required for conformational changes in sterically hindered aromatic amides and thioamides. The isopropoxy group in this compound is expected to exert a similar, if not greater, steric influence compared to a chloro substituent, leading to comparable or higher energy barriers for conformational interconversion.

Coordination Chemistry and Ligand Properties

2-(Propan-2-yloxy)benzene-1-carbothioamide as a Ligand: Ligand Characterization: Donor Atoms (S, N, O) and Chelation Modes

The molecular structure of this compound features three potential donor atoms: the sulfur atom of the carbothioamide group, the nitrogen atom of the amide, and the oxygen atom of the propan-2-yloxy substituent. This combination of donor sites suggests the possibility of various coordination modes. The ligand could act as a monodentate donor, coordinating through either the sulfur or nitrogen atom. More likely, it could function as a bidentate ligand, forming chelate rings with a metal center. Potential bidentate chelation could occur through the (S, N) or (S, O) donor pairs. The formation of a five-membered chelate ring involving the sulfur and nitrogen atoms is a common feature for many thioamide ligands. Alternatively, a larger chelate ring could be formed involving the sulfur and the etheric oxygen atom. The specific mode of coordination would be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Synthesis and Isolation of Transition Metal Complexes

The synthesis of transition metal complexes with thioamide-containing ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Common methods include direct reaction at room temperature or under reflux, and solvothermal synthesis. The isolation of the resulting complexes often involves crystallization by slow evaporation of the solvent, diffusion techniques, or cooling. While general synthetic strategies for related compounds have been reported, specific procedures for the synthesis and isolation of transition metal complexes of this compound have not been documented in the reviewed literature.

Formation of Novel Coordination Geometries

The potential for this compound to adopt different chelation modes suggests that it could stabilize a variety of coordination geometries around a metal center. Depending on the metal ion's preferred coordination number and the stoichiometry of the complex, geometries ranging from square planar and tetrahedral for four-coordinate complexes to octahedral for six-coordinate complexes could be anticipated. The steric bulk of the propan-2-yloxy group might also play a significant role in influencing the final coordination geometry and could potentially lead to the formation of novel or distorted structures. However, in the absence of experimental data, any discussion of the specific coordination geometries formed by this ligand remains speculative.

Structural Elucidation of Metal Complexes

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in Coordination Spheres

A detailed analysis of bond lengths, bond angles, and dihedral angles within the coordination sphere of a metal complex provides valuable insights into the nature of the metal-ligand bonding and any steric or electronic effects. For instance, the metal-sulfur and metal-nitrogen bond lengths would offer information about the strength of the coordination bonds. Bond angles around the metal center would define the coordination geometry, while dihedral angles would describe the conformation of the chelate rings. Without experimentally determined crystal structures, a quantitative analysis of these parameters for complexes of this compound is not possible.

Examination of Polymorphism in Metal Complexes

The phenomenon of polymorphism, where a chemical compound exists in more than one crystalline form, is of significant interest in coordination chemistry. Different polymorphs of a metal complex can exhibit distinct physical and chemical properties, including solubility, stability, and color. While direct studies on the polymorphism of metal complexes specifically involving this compound are not extensively documented in the reviewed literature, the potential for such isomerism is inherent to its structural features.

For instance, studies on analogous carbothioamide ligands have revealed the existence of different crystalline forms. The specific arrangement of the this compound ligand around a metal center can be influenced by factors such as the choice of solvent, temperature, and the nature of the counter-ions present during crystallization. These factors can lead to variations in bond angles, bond lengths, and intermolecular interactions, giving rise to different polymorphic forms. The presence of the bulky propan-2-yloxy group and the flexible carbothioamide moiety could allow for different packing arrangements in the solid state, making the exploration of polymorphism in its metal complexes a fertile ground for future research.

Electronic Structure and Bonding in Metal Complexes

Spectroscopic Signatures of Metal-Ligand Interactions (e.g., UV-Vis, IR, Raman for bonding analysis)

Spectroscopic techniques are invaluable tools for elucidating the nature of metal-ligand bonding. In complexes of carbothioamide ligands, Infrared (IR) spectroscopy provides critical insights into the coordination mode. The C=S and N-H stretching vibrations are particularly sensitive to coordination. Upon complexation, a shift in the ν(C=S) band to a lower frequency is typically observed, indicating the involvement of the sulfur atom in bonding to the metal center. Simultaneously, changes in the position and shape of the ν(N-H) band can provide information about the participation of the nitrogen atom in coordination.

Ultraviolet-Visible (UV-Vis) spectroscopy offers information about the electronic transitions within the complex. The spectra of these complexes are expected to display bands corresponding to intra-ligand transitions (π→π* and n→π*) and ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are influenced by the specific metal ion and the coordination geometry. For example, studies on related carbothioamide complexes have shown distinct UV-Vis absorption maxima for different metal ions, reflecting the different electronic environments. researchgate.net

Raman spectroscopy can complement IR data, particularly for observing vibrations of symmetric bonds and for studying samples in aqueous solutions. The analysis of these spectroscopic signatures provides a comprehensive picture of the bonding interactions within the metal complexes of this compound.

Spectroscopic TechniqueKey Vibrational/Electronic TransitionsExpected Observations Upon Complexation
Infrared (IR) ν(C=S), ν(N-H)Shift in ν(C=S) to lower frequency; Changes in ν(N-H) band position and shape.
UV-Visible (UV-Vis) π→π, n→π, LMCTAppearance of new charge transfer bands; Shifts in intra-ligand transition bands.
Raman Symmetric vibrationsComplementary information to IR, useful for aqueous samples.

Charge Distribution and Electron Density Analysis within Coordination Compounds

The distribution of electron density within a coordination compound provides a detailed picture of the nature and strength of the metal-ligand bonds. Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical tool used to analyze the electron density and characterize chemical bonds. nih.govresearchgate.net By examining the topological properties of the electron density, such as the value of the density at the bond critical point (ρ(r)) and its Laplacian (∇²ρ(r)), one can classify the interactions as either covalent (shared-shell) or electrostatic (closed-shell). nih.govresearchgate.net

For metal complexes of this compound, QTAIM analysis would be expected to reveal the nature of the metal-sulfur and any potential metal-nitrogen bonds. A negative value of the Laplacian of the electron density at the bond critical point typically indicates a covalent interaction, while a positive value suggests an electrostatic interaction. researchgate.net This analysis can provide quantitative insights into the degree of covalency in the metal-ligand bonds, which is crucial for understanding the stability and reactivity of the complexes.

Computational Insights into Metal-Ligand Bonding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and bonding in coordination compounds. nih.govresearchgate.netnih.govdntb.gov.uascispace.com DFT calculations can provide optimized geometries, vibrational frequencies, and electronic properties of metal complexes of this compound.

These calculations can elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the complex. A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate and visualize the molecular electrostatic potential (MEP), which helps in identifying the electron-rich and electron-poor regions of the molecule, providing insights into its reactivity towards electrophilic and nucleophilic attack. nih.gov The application of computational methods offers a powerful complement to experimental studies, providing a deeper understanding of the metal-ligand bonding in these systems.

Computational MethodInformation GainedSignificance
Density Functional Theory (DFT) Optimized geometries, HOMO-LUMO energies, Molecular Electrostatic Potential (MEP)Predicts molecular structure, reactivity, and stability. nih.govresearchgate.netnih.govdntb.gov.uascispace.com
Quantum Theory of Atoms in Molecules (QTAIM) Electron density at bond critical points (ρ(r)), Laplacian of electron density (∇²ρ(r))Characterizes the nature and strength of metal-ligand bonds (covalent vs. electrostatic). nih.govresearchgate.net

Advanced Spectroscopic and Crystallographic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to a lack of specific research literature, detailed experimental data for multi-nuclear, dynamic, and solid-state NMR of 2-(propan-2-yloxy)benzene-1-carbothioamide are not available. The following sections describe the potential application of these techniques for its characterization.

While standard 1H and 13C NMR would confirm the basic molecular structure, 2D-NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment.

COSY: Would reveal proton-proton couplings within the aromatic ring and the isopropyl group, confirming the ortho substitution pattern and the connectivity of the -CH and -CH₃ protons.

HSQC: Would directly correlate each proton to its attached carbon atom, definitively assigning the chemical shifts for the aromatic and aliphatic carbons.

HMBC: Would provide crucial information about long-range (2-3 bond) H-C correlations. This would be key in confirming the connectivity between the isopropyl group's methine proton and the oxygen-bearing aromatic carbon (C2), as well as the proximity of the aromatic proton at C6 to the carbothioamide carbon.

A hypothetical HMBC correlation table is presented below to illustrate expected connectivities.

Proton (δ, ppm)Correlated Carbons (δ, ppm)
Aromatic H (H6)Carbothioamide (C=S), Aromatic C2, Aromatic C4
Isopropyl CHIsopropyl CH₃, Aromatic C2
Amide NH₂Carbothioamide (C=S), Aromatic C1

Table 1: Hypothetical HMBC Correlations for this compound. This interactive table illustrates the expected long-range correlations that would be observed in an HMBC spectrum, confirming the molecular structure.

The thioamide functional group can exhibit restricted rotation around the C-N bond due to its partial double bond character. Furthermore, the possibility of thione-thiol tautomerism exists. Variable temperature (VT) NMR studies could provide insight into these dynamic processes. By monitoring the coalescence of signals as the temperature is raised, the energy barriers for bond rotation and the rates of any potential tautomeric exchange could be calculated. For instance, the two protons of the -NH₂ group might appear as separate signals at low temperatures if their chemical environments are different due to hindered rotation or specific hydrogen bonding patterns.

Solid-state NMR (ssNMR) would be instrumental in understanding how intermolecular forces, such as hydrogen bonding involving the thioamide group, influence the molecular conformation in the solid state. By comparing the chemical shifts from ssNMR with those obtained in solution, differences in conformation and the effects of crystal packing could be identified. Cross-Polarization Magic Angle Spinning (CP-MAS) experiments would enhance the signal of the less abundant 13C and 15N nuclei.

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy provides detailed information about the functional groups present in the molecule.

While specific experimental spectra for this compound are not available in the referenced literature, characteristic vibrational modes can be predicted based on established group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Symmetric & Asymmetric Stretch3400-3100
C-H (Aromatic)Stretch3100-3000
C-H (Aliphatic)Stretch2980-2850
C=S (Thioamide)Stretch (Thioamide I band)1250-1020
C-N (Thioamide)Stretch (Thioamide II band)1550-1450
N-H (Thioamide)Bend (Thioamide III band)1420-1395
C-O-C (Ether)Asymmetric Stretch1260-1200
C-O-C (Ether)Symmetric Stretch1070-1020
Aromatic RingC=C Bending (Out-of-plane)900-675

Table 2: Predicted Vibrational Mode Assignments for this compound. This table presents the expected infrared absorption regions for the key functional groups within the molecule.

The precise positions of the thioamide bands are sensitive to the electronic environment and hydrogen bonding. For example, the C=S stretching frequency can shift to lower wavenumbers if the sulfur atom acts as a hydrogen bond acceptor in the solid state. Similarly, the N-H stretching frequencies would broaden and shift to lower energies upon involvement in hydrogen bonding. The ortho-isopropoxy group, being electron-donating, would influence the electron density of the aromatic ring and the thioamide group, which could be observed as shifts in the C=C and C=S stretching frequencies compared to an unsubstituted benzothioamide. Comparing the FT-IR spectra of the compound in different solvents of varying polarity could also reveal information about solute-solvent interactions and their effect on the vibrational modes.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are fundamental techniques for exploring the electronic properties of molecules. These methods provide information about the electronic transitions, chromophores, and the influence of the molecular environment on the electronic states.

Analysis of Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in this compound is the carbothioamide group attached to the benzene (B151609) ring. The electronic transitions are typically of the π → π* and n → π* type. The benzene ring and the C=S double bond are the main contributors to the π and π* orbitals, while the lone pairs on the sulfur and nitrogen atoms give rise to the n orbitals. In similar aromatic thioamides, absorption bands in the UV region are assigned to these transitions, with their positions and intensities being influenced by the substituents on the aromatic ring and the solvent polarity. rsc.orgresearchgate.net

Investigation of Charge Transfer Characteristics

Intramolecular charge transfer (ICT) can occur in molecules that possess both electron-donating and electron-withdrawing groups. In this compound, the propan-2-yloxy group can act as an electron donor, while the carbothioamide group can act as an electron acceptor. This can lead to the formation of a charge-transfer complex upon photoexcitation. nih.govnih.gov The study of charge transfer characteristics is often performed using fluorescence spectroscopy, where the emission spectrum can reveal the presence of a charge-transfer state. The position and shape of the fluorescence band can be highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. nih.gov

Environmental Effects on Electronic Spectra

The surrounding environment, particularly the solvent, can have a significant impact on the electronic spectra of a molecule. Changes in solvent polarity can alter the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima. This solvatochromism is a key indicator of the nature of the electronic transitions and the change in dipole moment upon excitation. For instance, a red shift (bathochromic shift) in the emission spectrum with increasing solvent polarity often suggests a more polar excited state, which is characteristic of a charge-transfer state. nih.govnih.gov

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Comprehensive Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···S, C-H···π, lone pair-π interactions)

The solid-state architecture of this compound is stabilized by a network of non-covalent interactions. While specific data for this compound is not available, analysis of related structures provides insight into the expected interactions. core.ac.ukst-andrews.ac.uk In thioamides, the thioamide group itself is a potent hydrogen bond donor (N-H) and acceptor (C=S).

Identification and Characterization of Supramolecular Synthons, e.g., the {…H–N–C═S}2 synthon

A predominant and highly robust supramolecular synthon observed in the crystal structures of primary thioamides is the centrosymmetric dimer formed by a pair of N–H···S hydrogen bonds. This specific and predictable interaction is denoted using graph-set notation as R²₂(8), indicating a ring motif formed by two donor atoms and two acceptor atoms, enclosing a total of eight atoms. In the context of this compound, this key interaction involves the amine protons and the sulfur atom of the carbothioamide functional group.

The {…H–N–C═S}₂ synthon is a powerful directing group in the self-assembly of thioamide-containing molecules. Its formation is driven by the strong hydrogen-bond donating capacity of the N-H group and the accepting nature of the thiocarbonyl sulfur atom. This interaction is a cornerstone of the supramolecular chemistry of thioamides, often exhibiting high fidelity and predictability in the resulting crystal packing.

While specific crystallographic data for this compound is not publicly available, the consistent observation of this synthon across a wide range of related primary thioamides strongly suggests its presence and critical role in the crystal structure of this compound. The stability and directionality of this synthon make it a primary tool for crystal engineers working with this class of compounds.

Crystal Engineering Principles and Self-Assembly

The process of self-assembly for this molecule in a crystallizing solution is governed by the energetic favorability of forming these various synthons. The robust {…H–N–C═S}₂ dimer likely forms first, creating a fundamental building block. These dimers then arrange themselves in space, guided by the weaker, yet cumulatively significant, interactions to achieve a thermodynamically stable crystal lattice. The steric bulk and conformational flexibility of the isopropoxy group will also impose constraints on the possible packing arrangements, potentially leading to the formation of specific layered or more complex three-dimensional networks.

The study of how different alkoxy substituents on the benzene ring influence the crystal packing of thiobenzamides is an active area of research. By systematically varying the substituent, crystal engineers can modulate the balance of intermolecular forces and fine-tune the resulting solid-state properties.

Computational and Theoretical Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. This method is instrumental in predicting the electronic structure and properties of molecules.

Accurate Geometry Optimizations and Conformational Energy Minimization

A fundamental step in computational analysis is the determination of the molecule's most stable three-dimensional structure. DFT calculations are employed to perform geometry optimizations, a process that systematically alters the molecular geometry to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For flexible molecules like 2-(Propan-2-yloxy)benzene-1-carbothioamide, which has a rotatable isopropoxy group, identifying the global minimum energy conformation is crucial as it represents the most populated structure at equilibrium.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

DFT methods are highly effective in predicting various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed and are often in good agreement with experimental data. chemjournal.kzcyberleninka.ru Similarly, the calculation of vibrational frequencies can aid in the assignment of bands in infrared (IR) and Raman spectra. chemjournal.kzresearchgate.net Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption maxima, providing insights into the electronic structure and chromophores within the molecule. researchgate.netresearchgate.net

Elucidation of Reaction Mechanisms, Transition States, and Reaction Energy Profiles

DFT is a powerful tool for investigating the pathways of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along the reaction coordinate. yu.edu.joresearchgate.net The calculation of activation energies (the energy difference between reactants and the transition state) and reaction energies (the energy difference between reactants and products) allows for the determination of reaction kinetics and thermodynamics. yu.edu.jo This approach can be used to understand potential synthetic routes or metabolic pathways involving this compound.

Quantum Chemical Descriptors and Reactivity Indices

To quantify and predict the chemical reactivity of a molecule, various descriptors derived from quantum chemical calculations are used.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. nih.gov The spatial distribution of the HOMO and LUMO can predict the sites of electrophilic and nucleophilic attack, respectively. wuxibiology.com

Fukui Function and Local Reactivity Descriptors

While FMO theory provides a good qualitative picture of reactivity, local reactivity descriptors offer a more quantitative approach. The Fukui function is a key descriptor in conceptual DFT that indicates the change in electron density at a particular point in the molecule when an electron is added or removed. chemrxiv.org It helps to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. uchile.cl The dual descriptor is another powerful tool that can unambiguously reveal nucleophilic and electrophilic regions on a molecule. researchgate.net These descriptors are valuable for predicting regioselectivity in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful theoretical method used to study intramolecular and intermolecular bonding and interactions within a molecular system. It provides a detailed understanding of charge transfer, electron delocalization, and hyperconjugative interactions by analyzing the electron density distribution in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding or Rydberg) orbitals.

For this compound, an NBO analysis would quantify the delocalization of electron density from donor orbitals to acceptor orbitals. The stabilization energy, E(2), associated with these interactions is calculated using second-order perturbation theory. Key interactions expected in this molecule would include:

n → π* interactions: Charge transfer from the lone pairs (n) of the sulfur and nitrogen atoms of the carbothioamide group, and the oxygen of the propyloxy group, into the antibonding (π*) orbitals of the benzene (B151609) ring.

n → σ* interactions: Delocalization from lone pairs into antibonding sigma (σ*) orbitals, which can influence bond strengths and molecular conformation.

A hypothetical NBO analysis would yield a data table quantifying these interactions. For example, a study on a related compound, 4-hydroxythiobenzamide, utilized NBO analysis to investigate the stability and charge delocalization arising from such hyperconjugative interactions. researchgate.net A similar analysis for this compound would provide quantitative data on the specific electronic interactions governing its structure and reactivity. However, no such specific data has been published.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of a compound, which is inaccessible from static computational models.

MD simulations of this compound would reveal its accessible conformations and the flexibility of its structure. The simulation would track the trajectories of all atoms, allowing for the analysis of:

Rotational Barriers: The energy required to rotate around the C(aryl)-C(thioamide), C(aryl)-O, and O-C(propyl) bonds. This would identify the most stable rotational isomers (rotamers).

Structural Fluctuations: Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to quantify the stability of the molecule's core structure and the flexibility of its substituent groups, such as the propan-2-yloxy and carbothioamide moieties.

This analysis is crucial for understanding how the molecule might adapt its shape to interact with other molecules or its environment. While general MD methods are well-established for studying flexible molecules, specific simulation results for this compound are not available in the literature.

The conformation and behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model these effects by surrounding the molecule with solvent molecules (e.g., water, ethanol, DMSO). For this compound, such simulations would provide insight into:

Solvation Shell Structure: How solvent molecules arrange around the solute, particularly around the polar carbothioamide group and the ether linkage.

Hydrogen Bonding Dynamics: The formation and lifetime of hydrogen bonds between the -NH2 and C=S groups of the molecule and protic solvent molecules.

Conformational Preferences: How the presence and polarity of the solvent shift the equilibrium between different molecular conformations. For instance, polar solvents might stabilize conformations with a larger dipole moment.

These simulations are vital for predicting the behavior of the compound in realistic chemical and biological systems. However, no studies detailing the impact of different solvents on the conformational dynamics of this compound have been published.

Advanced Topology and Interaction Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density (ρ) to characterize chemical bonding. By identifying critical points in the electron density, QTAIM can define atoms, chemical bonds, and quantify the nature of the interactions.

A QTAIM analysis of this compound would involve:

Identifying Bond Critical Points (BCPs): Locating BCPs between atoms to confirm the presence of a chemical bond.

Analyzing BCP Properties: The values of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify the interaction. A high ρ(r) and a negative ∇²ρ(r) are characteristic of covalent bonds, while low ρ(r) and positive ∇²ρ(r) indicate closed-shell interactions, such as hydrogen bonds or van der Waals forces.

Mapping Intramolecular Interactions: This analysis could reveal weaker intramolecular hydrogen bonds, for example, between the thioamide group and the ortho-propyloxy group, which could stabilize a particular conformation.

While QTAIM is a powerful tool for this purpose, a specific topological analysis of the electron density for this compound is not documented in scientific literature.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules.

This analysis provides:

d_norm maps: These maps highlight regions involved in intermolecular contacts, with red spots indicating close contacts like hydrogen bonds.

Although no crystal structure or Hirshfeld analysis has been published for this compound, studies on other carbothioamide derivatives provide an example of the expected results. tandfonline.comresearchgate.net For this molecule, key interactions would likely include H···H, C···H, and S···H contacts, with potential N-H···S hydrogen bonds being significant contributors to the crystal packing.

Below is an illustrative example of a data table showing the percentage contributions of intermolecular contacts for a different, but structurally related, carbothioamide compound, demonstrating the type of data a Hirshfeld analysis would provide.

Table 1: Illustrative Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for an Analogous Carbothioamide Compound. (Note: This data is not for this compound and is for demonstration purposes only.)

Interaction TypeContribution (%)
H···H40.9%
C···H / H···C23.7%
S···H / H···S10.7%
N···H / H···N8.1%
O···H / H···O7.0%
Other Contacts< 5.0%

Future Research Directions and Unexplored Avenues

Development of Novel Organocatalytic Applications of the Carbothioamide Moiety

The carbothioamide functional group is a cornerstone of various bifunctional organocatalysts, particularly those based on thiourea (B124793). rsc.orgnih.govacs.org These catalysts are adept at activating substrates through a network of non-covalent interactions, most notably hydrogen bonding. mdpi.comresearchgate.net The future development of 2-(Propan-2-yloxy)benzene-1-carbothioamide as an organocatalyst represents a promising, yet unexplored, frontier.

Future research should focus on harnessing the dual hydrogen-bond donor capability of the carbothioamide group in this compound for asymmetric catalysis. nih.govacs.org The presence of the 2-isopropoxy group could modulate the electronic environment of the aromatic ring, thereby influencing the acidity and hydrogen-bonding strength of the N-H protons of the carbothioamide. This could allow for the fine-tuning of catalytic activity and selectivity in a variety of organic transformations. nih.gov Investigations into its efficacy in reactions such as Michael additions, aldol (B89426) reactions, and cycloadditions, where bifunctional thiourea catalysts have shown considerable success, are warranted. acs.orgmdpi.com

Furthermore, the development of chiral variants of this compound is a critical next step. By introducing a chiral scaffold, it would be possible to explore its potential in enantioselective synthesis, a key area in modern organic chemistry and drug development. researchgate.nettandfonline.com The synergistic interplay between the carbothioamide's hydrogen-bonding capabilities and the steric and electronic influences of the chiral auxiliary could lead to highly efficient and selective catalytic systems. nih.gov

Exploration of Advanced Polymer and Material Science Applications (non-biological)

The incorporation of the thioamide functionality into polymer backbones is an emerging area of material science, offering pathways to materials with unique and desirable properties. rsc.org The synthesis of polythioamides and polymers containing thioamide groups has demonstrated potential for creating materials with high refractive indices, tunable degradation, and interesting electrochemical properties. rsc.orgdigitellinc.com

A significant future avenue for this compound lies in its use as a monomer or a functional building block for novel polymers. rsc.orgmdpi.com Its difunctional nature (the aromatic ring amenable to polymerization and the reactive carbothioamide group) could be exploited in multicomponent polymerization reactions. mdpi.com Research into the synthesis of poly(amide-thioamide)s or other copolymers incorporating this moiety could yield materials with tailored thermal stability, solubility, and mechanical properties. google.com The presence of the sulfur atom in the polymer backbone can also impart unique optical and electronic characteristics. rsc.org

The potential for creating self-assembling materials based on this compound is another exciting direction. The hydrogen-bonding capabilities of the carbothioamide group can drive the formation of ordered supramolecular structures, such as fibrillar networks. acs.orgtudelft.nl By manipulating the substitution pattern on the benzene (B151609) ring, it may be possible to control the self-assembly process and the morphology of the resulting nanomaterials, opening up applications in areas like organic electronics and sensor technology. acs.orgnih.gov The study of polymers of intrinsic microporosity (PIMs) incorporating thioamide groups has shown that such modifications can influence gas transport properties, suggesting potential applications in membrane-based separations. acs.orgconsensus.app

Computational Design of Functional Analogues with Tunable Chemical Properties

Computational chemistry provides powerful tools for the rational design of new molecules with specific properties, and this approach is highly relevant for exploring the potential of this compound and its analogues. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide deep insights into the electronic structure, reactivity, and potential applications of these compounds. astrobiology.comnih.govnih.gov

QSAR studies can be instrumental in establishing relationships between the structural features of these carbothioamides and their observed activities, for instance, in catalysis or as corrosion inhibitors. nih.govnih.gov By identifying the key molecular descriptors that govern performance, predictive models can be built to accelerate the discovery of new, highly effective functional molecules. nih.gov Molecular docking simulations can also be employed to explore the binding interactions of these compounds with various targets, providing a basis for their design as specific inhibitors or catalysts. tandfonline.comnih.gov

In-depth Studies of Surface Adsorption and Interface Chemistry

The interaction of sulfur-containing organic molecules with metal surfaces is a well-established field, with applications in corrosion inhibition, self-assembled monolayers (SAMs), and catalysis. The carbothioamide group in this compound, with its sulfur and nitrogen atoms, presents interesting possibilities for surface interactions that remain largely unexplored.

Future research should involve detailed studies of the adsorption behavior of this compound on various metallic and non-metallic surfaces. researchgate.netijcce.ac.ir Techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM), complemented by DFT calculations, can elucidate the nature of the surface-adsorbate bond, the orientation of the molecule on the surface, and the formation of ordered monolayers. northwestern.eduresearchgate.net Understanding these fundamentals is crucial for developing applications in areas such as corrosion protection for mild steel, where thioamides have shown promise. researchgate.net

The potential to form well-defined SAMs on surfaces like gold, silver, and copper opens up avenues in molecular electronics and sensor design. northwestern.edu The ability to tune the properties of the SAM by modifying the substituents on the aromatic ring of the carbothioamide could allow for the creation of functional interfaces with tailored electronic and chemical properties. The study of the interfacial chemistry of polymers derived from this compound is also a rich area for future work, with potential implications for adhesives, coatings, and composite materials.

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For any novel compound to find widespread application, its efficient and scalable synthesis is paramount. Traditional batch synthesis methods can be time-consuming and difficult to scale up. Flow chemistry and automated synthesis offer modern solutions to these challenges, enabling more controlled, efficient, and scalable production. nih.gov

The future development of this compound and its analogues will benefit significantly from the adoption of continuous flow processes. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety, particularly for exothermic reactions. nih.gov The development of a robust flow synthesis protocol for the thioamidation step, which is key to producing these compounds, would be a significant advancement. organic-chemistry.org

Furthermore, the integration of flow chemistry with automated synthesis platforms can enable the rapid generation of libraries of carbothioamide analogues for high-throughput screening. This automated approach can accelerate the discovery of new catalysts, materials, and other functional molecules based on the this compound scaffold. The ability to produce these compounds on a larger scale in a cost-effective and sustainable manner will be crucial for their transition from academic research to industrial application. nih.gov

Q & A

Basic: What are the common synthetic routes for preparing 2-(Propan-2-yloxy)benzene-1-carbothioamide?

Methodological Answer:
The synthesis typically involves coupling a substituted benzoic acid derivative with a thioamide precursor. A standard approach includes:

Starting Materials : Reacting 2-isopropoxybenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

Thioamide Formation : Treating the acid chloride with ammonium thiocyanate (NH₄SCN) or thiourea under controlled conditions to introduce the carbothioamide group.

Optimization : Solvent choice (e.g., dry THF or DCM) and temperature (reflux at 60–80°C) are critical to minimize side reactions like hydrolysis .
Key Considerations : Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust .
  • First Aid :
    • Inhalation : Move to fresh air; administer oxygen if breathing is labored .
    • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:
Critical variables include:

Variable Optimal Range Impact
Catalyst Pyridine or DMAPReduces side reactions by scavenging HCl
Solvent Anhydrous DCMEnhances acid chloride stability
Temperature 0–5°C during thiourea additionPrevents thermal decomposition
Reaction Time 12–18 hoursBalances completion vs. degradation
Validation : Use ¹H NMR to confirm the absence of unreacted starting material and LC-MS for purity assessment .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?

Methodological Answer:
Discrepancies may arise due to:

  • Tautomerism : The carbothioamide group can exhibit thione-thiol tautomerism, altering peak positions in ¹³C NMR. Compare data with DFT-calculated spectra to identify dominant forms .
  • Impurities : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate pure product.
  • Solvent Effects : Record NMR in deuterated DMSO to stabilize hydrogen bonding interactions and reduce signal splitting .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm structural integrity via characteristic peaks (e.g., isopropyloxy CH₃ at ~1.3 ppm, aromatic protons at 6.8–7.5 ppm).
  • FT-IR : Identify S-H stretches (2550–2600 cm⁻¹, weak) and C=O/C=S vibrations (1650–1750 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values.
  • HPLC-PDA : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced: How to evaluate the stability of this compound under varying storage conditions?

Methodological Answer:
Design a stability study with:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (40%, 75%), and light exposure (UV vs. dark).
  • Analysis :
    • Degradation Products : Monitor via LC-MS at 0, 1, 3, and 6 months.
    • Kinetics : Apply Arrhenius equation to predict shelf life.
      Findings : Preliminary data suggest degradation accelerates above 25°C, with hydrolysis to 2-isopropoxybenzoic acid as the primary pathway .

Advanced: How to investigate the reaction mechanism of this compound in nucleophilic substitutions?

Methodological Answer:

  • Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen exchange in hydrolysis experiments.
  • Computational Studies : Perform DFT calculations (Gaussian 16) to map energy profiles for thiophilic attack pathways.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to identify rate-determining steps.
    Reference : Similar mechanisms for carbothioamide derivatives show thiocarbonyl sulfur as the primary electrophilic site .

Basic: What are the key solubility and formulation challenges for this compound?

Methodological Answer:

  • Solubility : Limited in aqueous buffers (logP ~2.5); improve via:
    • Co-solvents : DMSO or ethanol (up to 10% v/v).
    • Surfactants : Polysorbate 80 (0.1% w/v) for colloidal dispersion.
  • Formulation Stability : Avoid alkaline pH (>8.0) to prevent thioamide hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Scaffold Modifications :
    • Vary the isopropyloxy group (e.g., cyclopentyloxy, benzyloxy).
    • Replace carbothioamide with carboxamide or thiourea.
  • Biological Assays :
    • Enzyme inhibition (e.g., carbonic anhydrase) to correlate substituents with activity.
    • Cytotoxicity screening (MTT assay) in cancer cell lines.
      Data Analysis : Use multivariate regression to identify critical substituent parameters (Hammett σ, π-values) .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?

Methodological Answer:

  • Stepwise Analysis :
    • Acid Chloride Formation : Confirm complete conversion via IR (disappearance of -COOH peak at 1700 cm⁻¹).
    • Thioamide Coupling : Ensure anhydrous conditions; residual moisture hydrolyzes intermediates.
  • Purification : Use flash chromatography (hexane/EtOAc 3:1) to separate thioamide product from unreacted thiourea .
  • Scale-Up : Maintain stoichiometric excess (1.2 eq) of thiourea to compensate for side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Propan-2-yloxy)benzene-1-carbothioamide
Reactant of Route 2
2-(Propan-2-yloxy)benzene-1-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.